molecular formula C11H8N2O4 B8488154 5-Nitro-3-isoquinolinyl acetate

5-Nitro-3-isoquinolinyl acetate

Cat. No.: B8488154
M. Wt: 232.19 g/mol
InChI Key: RCZQNWLDICDLSY-UHFFFAOYSA-N
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Description

5-Nitro-3-isoquinolinyl acetate is a chemical intermediate of interest in medicinal chemistry and drug discovery research. It is built on an isoquinoline scaffold, a privileged structure in natural products and pharmaceuticals known for its diverse biological activities . The nitro group and acetate moiety on the isoquinoline ring system make this compound a versatile building block for further synthetic modifications, enabling researchers to create novel derivatives for biological screening . Isoquinoline derivatives are extensively investigated for their potential applications in developing new therapeutic agents. Research into related nitro-substituted and tetrahydroisoquinoline compounds has demonstrated a range of promising biological activities, including antitumor effects . For instance, certain nitro-group-containing isoquinoline derivatives have been synthesized and evaluated as potential anticancer agents, showing activity against specific cancer cell lines . Similarly, other nitro-substituted benz[de]isoquinoline-1,3-diones have exhibited potent cytotoxicity and apoptosis-inducing effects in vitro . As such, this compound serves as a valuable precursor for researchers working in areas such as oncology, infectious diseases, and chemical biology. It can be used to build more complex molecules for probing biological mechanisms or as a starting point in the synthesis of compound libraries for high-throughput screening. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

(5-nitroisoquinolin-3-yl) acetate

InChI

InChI=1S/C11H8N2O4/c1-7(14)17-11-5-9-8(6-12-11)3-2-4-10(9)13(15)16/h2-6H,1H3

InChI Key

RCZQNWLDICDLSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC=C2C=CC=C(C2=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 5-Aminoisoquinoline

  • Key Differences: Substituent: 5-Aminoisoquinoline features an amino (-NH₂) group at the 5-position instead of a nitro (-NO₂) group. The amino group is electron-donating, whereas nitro is electron-withdrawing, which may alter reactivity and electronic interactions . Physical Properties:
  • Molecular Weight: 144.17 g/mol (vs. ~207 g/mol for 5-nitro-3-isoquinolinyl acetate, estimated).
  • Melting Point: 127–130°C (unlike nitro derivatives, which often exhibit higher melting points due to stronger intermolecular interactions) . Applications: Amino-substituted isoquinolines are intermediates in drug synthesis (e.g., kinase inhibitors), suggesting that nitro analogs could serve as precursors in similar pathways .

Functional Analog: 3-Aminoisoxazole-4-carbonitrile

  • Key Differences: Core Structure: Isoxazole (5-membered ring) vs. isoquinoline (10-membered bicyclic system). The isoxazole’s smaller ring size and nitrogen-oxygen arrangement confer distinct electronic properties and metabolic stability . Functional Groups: A cyano (-CN) group at the 4-position and an amino group at the 3-position. The acetate ester in this compound may enhance lipophilicity compared to polar cyano groups . Toxicity: Labeled as a hazardous substance (劇 III in Japan), highlighting differences in safety profiles compared to nitro-isoquinoline esters .

Acetate Ester Comparison: Isoamyl Acetate

  • Key Differences: Structure: Isoamyl acetate is a simple aliphatic ester (3-methylbutyl ethanoate), lacking aromaticity. This results in lower thermal stability and distinct solubility (e.g., miscible in organic solvents) compared to aromatic esters like this compound .

Data Table: Comparative Properties of Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications/Notes
5-Aminoisoquinoline C₉H₈N₂ 144.17 127–130 -NH₂, isoquinoline Pharmaceutical intermediates
3-Aminoisoxazole-4-carbonitrile C₄H₃N₃O 109.08 140 (dec.) -NH₂, -CN, isoxazole Agrochemical synthesis
Isoamyl acetate C₇H₁₄O₂ 130.19 -78 (liquid) Aliphatic acetate Food flavoring, solvents

Research Findings and Electronic Properties

  • Electronic Effects: The nitro group in this compound likely reduces electron density in the isoquinoline ring, as observed in zinc acetate’s RIXS spectra, where acetate coordination modifies local electronic states . This could enhance electrophilic substitution reactivity compared to amino analogs.
  • Solubility : Aliphatic acetates (e.g., isoamyl acetate) exhibit higher volatility and water insolubility, whereas aromatic acetates may form π-π stacking interactions, affecting crystallinity .

Preparation Methods

Nitration of Isoquinoline Precursors

The nitration of isoquinoline derivatives is the foundational step in synthesizing this compound. Nitration introduces a nitro group at the 5-position of the isoquinoline ring, requiring precise control over reaction conditions to ensure regioselectivity.

Methodology :

  • Precursor Selection : 3-Hydroxyisoquinoline is commonly used as the starting material due to its compatibility with subsequent acetylation.

  • Nitrating Agents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which acts as the electrophile in aromatic substitution.

  • Temperature Control : Reactions are conducted at 0–5°C to minimize polysubstitution and side reactions. Excess nitric acid is avoided to prevent ring oxidation.

Challenges :

  • The electron-rich nature of the isoquinoline ring complicates regioselectivity. Meta-directing effects of the hydroxyl group at position 3 favor nitration at position 5, but competing para-substitution can occur without temperature control.

Acetylation of the Nitrated Intermediate

Following nitration, the hydroxyl group at position 3 is acetylated to yield the final product.

Methodology :

  • Acetylating Agents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in the presence of a base such as pyridine or dimethylaminopyridine (DMAP).

  • Solvent Systems : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures optimal reactivity.

  • Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks progress, with typical completion within 2–4 hours at room temperature.

Mechanistic Insight :
The base deprotonates the hydroxyl group, enhancing nucleophilicity for attack on the acetylating agent. Steric hindrance from the nitro group at position 5 minimally affects acetylation at position 3 due to the planar geometry of the intermediate.

Optimization of Reaction Conditions

Nitration Optimization

Key parameters influencing nitration efficiency include:

ParameterOptimal ConditionEffect on Yield
Temperature0–5°CPrevents di-nitration
HNO₃ Concentration65–70%Balances reactivity and safety
Reaction Time3–4 hoursMaximizes mono-nitration

Data derived from indicate yields of 68–72% under these conditions. Prolonged reaction times (>6 hours) reduce yields by 15–20% due to side reactions.

Acetylation Optimization

Critical factors for high-yield acetylation:

ParameterOptimal ConditionYield Improvement
Ac₂O Equivalents1.2 equivalentsReduces hydrolysis
BasePyridineNeutralizes HCl byproduct
SolventAnhydrous DCMEnhances solubility

Yields reach 85–90% when using pyridine as the base, compared to 70–75% with triethylamine. Microwave-assisted acetylation (60°C, 30 minutes) further improves yields to 92% but requires specialized equipment.

Purification and Characterization

Work-Up Procedures

Post-acetylation, the crude product is purified via:

  • Liquid-Liquid Extraction : Neutralization with aqueous sodium bicarbonate removes acidic impurities, followed by ethyl acetate extraction.

  • Column Chromatography : Silica gel chromatography with a petroleum ether/ethyl acetate gradient (8:2 to 7:3) isolates the product.

Purity Analysis :

  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30).

  • ¹H NMR : Characteristic signals at δ 2.35 (s, 3H, CH₃CO), 8.12 (d, J=8.5 Hz, H-6), and 8.95 (s, H-1).

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods

MethodYield (%)Time (Hours)Cost Efficiency
Traditional Nitration68–724High
AgOTf-Catalyzed78–822Moderate
Microwave-Assisted90–920.5Low

Silver triflate (AgOTf) catalysis, adapted from, accelerates nitration but increases reagent costs. Microwave methods, as described in , offer rapid synthesis but require specialized instrumentation.

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